molecular formula C17H19ClN2S2 B14681186 Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester CAS No. 34763-22-9

Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester

Cat. No.: B14681186
CAS No.: 34763-22-9
M. Wt: 350.9 g/mol
InChI Key: FYMJCCNIXVHVJC-UHFFFAOYSA-N
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Description

Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring, a chlorophenyl group, and a carbonimidodithioic acid moiety. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester involves several steps. One common method includes the reaction of 3-pyridinylcarbonimidodithioic acid with (4-chlorophenyl)methyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and chlorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to Carbonimidodithioic acid, 3-pyridinyl-, (4-chlorophenyl)methyl 1-methylpropyl ester include:

Properties

CAS No.

34763-22-9

Molecular Formula

C17H19ClN2S2

Molecular Weight

350.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-2-methylbutan-2-yl] N-pyridin-3-ylcarbamodithioate

InChI

InChI=1S/C17H19ClN2S2/c1-17(2,10-9-13-5-7-14(18)8-6-13)22-16(21)20-15-4-3-11-19-12-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)

InChI Key

FYMJCCNIXVHVJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)Cl)SC(=S)NC2=CN=CC=C2

Origin of Product

United States

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